N-(p-Methoxybenzyl)-3,5-dimethyl aniline
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Overview
Description
N-(p-Methoxybenzyl)-3,5-dimethyl aniline is an organic compound that features a methoxybenzyl group attached to an aniline derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(p-Methoxybenzyl)-3,5-dimethyl aniline typically involves the reaction of 3,5-dimethyl aniline with p-methoxybenzyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane or toluene under reflux conditions to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(p-Methoxybenzyl)-3,5-dimethyl aniline undergoes various chemical reactions, including:
Reduction: Reduction reactions can be performed using hydrogenation catalysts to remove the methoxybenzyl group.
Substitution: The aniline moiety can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, to introduce additional functional groups.
Common Reagents and Conditions
Oxidation: Ceric ammonium nitrate in acetonitrile.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Nitration using nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: N-(hydroxymethyl)-3,5-dimethyl aniline.
Reduction: 3,5-dimethyl aniline.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
N-(p-Methoxybenzyl)-3,5-dimethyl aniline has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Material Science: It is used in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(p-Methoxybenzyl)-3,5-dimethyl aniline involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The methoxybenzyl group can enhance the compound’s ability to penetrate biological membranes, increasing its bioavailability.
Comparison with Similar Compounds
Similar Compounds
N-(p-Methoxybenzyl)-3,5-dimethylaniline: Similar structure but with different substituents on the aniline ring.
N-(p-Methoxybenzyl)-aniline: Lacks the dimethyl groups on the aniline ring.
N-(p-Methoxybenzyl)-2,4-dimethyl aniline: Dimethyl groups are positioned differently on the aniline ring.
Uniqueness
N-(p-Methoxybenzyl)-3,5-dimethyl aniline is unique due to the specific positioning of the methoxybenzyl and dimethyl groups, which can influence its reactivity and interaction with other molecules. This structural uniqueness makes it a valuable compound for targeted synthetic and medicinal applications.
Properties
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-3,5-dimethylaniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO/c1-12-8-13(2)10-15(9-12)17-11-14-4-6-16(18-3)7-5-14/h4-10,17H,11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPXNMWFNRXLZIJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NCC2=CC=C(C=C2)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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